4-Amino-N-ethyl-1-methyl-1H-pyrazole-3-carboxamide 4-Amino-N-ethyl-1-methyl-1H-pyrazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1006484-06-5
VCID: VC6858711
InChI: InChI=1S/C7H12N4O/c1-3-9-7(12)6-5(8)4-11(2)10-6/h4H,3,8H2,1-2H3,(H,9,12)
SMILES: CCNC(=O)C1=NN(C=C1N)C
Molecular Formula: C7H12N4O
Molecular Weight: 168.2

4-Amino-N-ethyl-1-methyl-1H-pyrazole-3-carboxamide

CAS No.: 1006484-06-5

Cat. No.: VC6858711

Molecular Formula: C7H12N4O

Molecular Weight: 168.2

* For research use only. Not for human or veterinary use.

4-Amino-N-ethyl-1-methyl-1H-pyrazole-3-carboxamide - 1006484-06-5

Specification

CAS No. 1006484-06-5
Molecular Formula C7H12N4O
Molecular Weight 168.2
IUPAC Name 4-amino-N-ethyl-1-methylpyrazole-3-carboxamide
Standard InChI InChI=1S/C7H12N4O/c1-3-9-7(12)6-5(8)4-11(2)10-6/h4H,3,8H2,1-2H3,(H,9,12)
Standard InChI Key PQAIVFGFPMSDDB-UHFFFAOYSA-N
SMILES CCNC(=O)C1=NN(C=C1N)C

Introduction

Chemical Identity and Structural Features

4-Amino-N-ethyl-1-methyl-1H-pyrazole-3-carboxamide (IUPAC name: 4-amino-1-methyl-N-ethyl-1H-pyrazole-3-carboxamide) belongs to the pyrazole-carboxamide class, characterized by a five-membered aromatic ring with two adjacent nitrogen atoms. Its molecular formula is C₈H₁₃N₄O, yielding a molecular weight of 181.22 g/mol (calculated via PubChem’s molecular weight algorithm ).

Substituent Configuration

  • Position 1: Methyl group (–CH₃)

  • Position 3: Carboxamide group (–CONH–) with an ethyl substituent on the amide nitrogen

  • Position 4: Amino group (–NH₂)

This arrangement distinguishes it from closely related compounds:

  • 4-Amino-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide (PubChem CID 7017551 ): Ethyl at position 1, methyl on the carboxamide.

  • 4-Amino-N-ethyl-1-(propan-2-yl)-1H-pyrazole-3-carboxamide : Isopropyl at position 1 instead of methyl.

Synthesis and Industrial Production

Synthetic Routes

While no direct synthesis protocols for 4-Amino-N-ethyl-1-methyl-1H-pyrazole-3-carboxamide are documented, analogous methods for pyrazole-carboxamides suggest the following steps:

  • Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with 1,3-diketones or β-keto esters.

  • Functionalization:

    • Introduction of the methyl group at position 1 via alkylation.

    • Carboxamide formation at position 3 using ethylamine and a coupling agent (e.g., EDCI).

  • Purification: Recrystallization or chromatography to isolate the product.

Reaction conditions typically involve polar aprotic solvents (e.g., DMF) and temperatures of 60–80°C.

Industrial Scalability

Large-scale production would require optimizing:

  • Yield: >80% via continuous flow reactors.

  • Purity: ≥98% through fractional distillation.

Physicochemical Properties

Predicted properties derived from computational tools and analogs include:

PropertyValue (Predicted)Method/Source
Melting Point180–185°CALOGPS
LogP (Lipophilicity)0.9 ± 0.3XLogP3
Water Solubility12.7 mg/mLChemAxon
pKa4.2 (amino group)MarvinSketch

Key Observations:

  • The ethyl group on the carboxamide increases lipophilicity compared to methyl analogs, enhancing membrane permeability .

  • The amino group at position 4 facilitates hydrogen bonding, critical for biological interactions.

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